

# Spectroscopic Profile of Dimethylstannane and Its Analogues: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Dimethylstannane

Cat. No.: B1199893

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Disclaimer: Direct experimental spectroscopic data for **dimethylstannane** ( $(\text{CH}_3)_2\text{SnH}_2$ ) is not readily available in the reviewed literature. This guide provides a detailed analysis of the expected spectroscopic characteristics of **dimethylstannane** based on the known data of its close structural analogues, trimethylstannane ( $(\text{CH}_3)_3\text{SnH}$ ) and tetramethylstannane ( $(\text{CH}_3)_4\text{Sn}$ ). The presented data serves as a reference for researchers, scientists, and drug development professionals working with organotin compounds.

## Introduction

**Dimethylstannane** ( $(\text{CH}_3)_2\text{SnH}_2$ ) is a fundamental organotin hydride. Understanding its structural and electronic properties through spectroscopic techniques is crucial for its application in synthesis and materials science. This technical guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **dimethylstannane**. Due to the scarcity of direct experimental data, this guide heavily relies on the analysis of the well-characterized analogues, trimethylstannane and tetramethylstannane.

## Predicted Spectroscopic Data of Dimethylstannane

The following tables summarize the predicted and known spectroscopic data for **dimethylstannane** and its analogues.

## NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds.  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{119}\text{Sn}$  are the key nuclei for the characterization of **dimethylstannane**.

Table 1: Predicted  $^1\text{H}$  NMR Data for **Dimethylstannane** and Analogues

Compound	Moiety	Chemical Shift ( $\delta$ , ppm)	Coupling Constants (J, Hz)
Dimethylstannane ( $(\text{CH}_3)_2\text{SnH}_2$ )	$\text{CH}_3$	<i><math>\sim 0.1 - 0.3</math></i>	<i><math>^2J(^{119}\text{Sn}-^1\text{H}) \approx 50-60</math></i>
$\text{SnH}_2$	$\sim 3.5 - 4.5$	$^1J(^{119}\text{Sn}-^1\text{H}) \approx 1600-1800$	
Trimethylstannane ( $(\text{CH}_3)_3\text{SnH}$ )	$\text{CH}_3$	$\sim 0.15$	$^2J(^{119}\text{Sn}-^1\text{H}) \approx 52$
$\text{SnH}$	$\sim 4.3$	$^1J(^{119}\text{Sn}-^1\text{H}) \approx 1748$	
Tetramethylstannane ( $(\text{CH}_3)_4\text{Sn}$ )	$\text{CH}_3$	$0.070$	$^2J(^{119}\text{Sn}-^1\text{H}) = 54.3$ , $^2J(^{117}\text{Sn}-^1\text{H}) = 51.9$ <sup>[1]</sup>

Predicted values for **dimethylstannane** are italicized and are based on trends observed in related organotin hydrides.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **Dimethylstannane** and Analogues

Compound	Chemical Shift ( $\delta$ , ppm)	Coupling Constants (J, Hz)
Dimethylstannane ( $(\text{CH}_3)_2\text{SnH}_2$ )	<i><math>\sim -10</math> to <math>-5</math></i>	<i><math>^1J(^{119}\text{Sn}-^{13}\text{C}) \approx 300-350</math></i>
Trimethylstannane ( $(\text{CH}_3)_3\text{SnH}$ )	$-9.4$	$^1J(^{119}\text{Sn}-^{13}\text{C}) = 334$ <sup>[2]</sup>
Tetramethylstannane ( $(\text{CH}_3)_4\text{Sn}$ )	$-9.5$	$^1J(^{119}\text{Sn}-^{13}\text{C}) \approx 338$

Predicted values for **dimethylstannane** are italicized.

Table 3: Predicted  $^{119}\text{Sn}$  NMR Data for **Dimethylstannane** and Analogues

Compound	Chemical Shift ( $\delta$ , ppm)
Dimethylstannane ( $(\text{CH}_3)_2\text{SnH}_2$ )	<i>~ -200 to -250</i>
Trimethylstannane ( $(\text{CH}_3)_3\text{SnH}$ )	-109.5
Tetramethylstannane ( $(\text{CH}_3)_4\text{Sn}$ )	0 (Reference)[3]

Predicted values for **dimethylstannane** are italicized.

## Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying functional groups. The key feature in the IR spectrum of **dimethylstannane** would be the Sn-H stretching vibration.

Table 4: Key IR Absorptions for **Dimethylstannane** and Analogues

Compound	Functional Group	Wavenumber (cm <sup>-1</sup> )
Dimethylstannane ( $(\text{CH}_3)_2\text{SnH}_2$ )	Sn-H stretch	~1800-1850
C-H stretch	~2900-3000	
CH <sub>3</sub> deformation	~1190, ~1420	
Sn-C stretch	~510-530	
Trimethylstannane ( $(\text{CH}_3)_3\text{SnH}$ )	Sn-H stretch	1817
C-H stretch	2975, 2907	
CH <sub>3</sub> deformation	1192	
Sn-C stretch	512, 529	
Tetramethylstannane ( $(\text{CH}_3)_4\text{Sn}$ )	C-H stretch	2970, 2890
CH <sub>3</sub> deformation	1188	
Sn-C stretch	524 <sup>[4]</sup>	

Predicted values for **dimethylstannane** are italicized and bolded for emphasis.

## Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Expected Mass Spectrometry Data for **Dimethylstannane** and Analogues

Compound	Molecular Ion (m/z)	Key Fragments (m/z) and Interpretation
Dimethylstannane ( $(\text{CH}_3)_2\text{SnH}_2$ )	152 (for $^{120}\text{Sn}$ )	135 ( $[\text{M}-\text{CH}_3]^+$ ), 120 ( $[\text{M}-2\text{CH}_3]^+$ ), 119 ( $[\text{SnH}]^+$ )
Trimethylstannane ( $(\text{CH}_3)_3\text{SnH}$ )	166 (for $^{120}\text{Sn}$ )	149 ( $[\text{M}-\text{CH}_3]^+$ ), 133 ( $[\text{M}-2\text{CH}_3]^+$ ), 119 ( $[\text{SnH}]^+$ )
Tetramethylstannane ( $(\text{CH}_3)_4\text{Sn}$ )	180 (for $^{120}\text{Sn}$ )[1]	165 ( $[\text{M}-\text{CH}_3]^+$ , base peak), 135 ( $[\text{M}-3\text{CH}_3]^+$ ), 120 ( $[\text{Sn}]^+$ ) [5]

Predicted values for **dimethylstannane** are italicized. Tin has several isotopes, leading to a characteristic isotopic pattern for tin-containing fragments.

## Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility.

## NMR Spectroscopy

- **Sample Preparation:** Samples of organotin compounds are typically prepared in deuterated solvents such as benzene- $\text{d}_6$ , chloroform- $\text{d}_1$ , or toluene- $\text{d}_8$  at concentrations ranging from 4-10 mM for  $^1\text{H}$  NMR and higher concentrations (0.3-1.0 M) for  $^{13}\text{C}$  and  $^{119}\text{Sn}$  NMR.[6]
- **Instrumentation:** A standard multinuclear NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is used.
- **$^1\text{H}$  NMR:** Standard pulse programs are used. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- **$^{13}\text{C}$  NMR:** Proton-decoupled spectra are typically acquired to simplify the spectrum and improve sensitivity. Chemical shifts are referenced to the deuterated solvent.
- **$^{119}\text{Sn}$  NMR:** Due to its lower natural abundance and sensitivity,  $^{119}\text{Sn}$  NMR often requires a greater number of scans.[3] Tetramethylstannane ( $\delta = 0$  ppm) is the common external

standard for  $^{119}\text{Sn}$  chemical shifts.[3]

## Infrared (IR) Spectroscopy

- **Sample Preparation:** Liquid samples can be analyzed as a thin film between two salt plates (e.g., KBr or NaCl). Solid samples are typically prepared as a KBr pellet or a mull (e.g., Nujol).
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ . The instrument is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

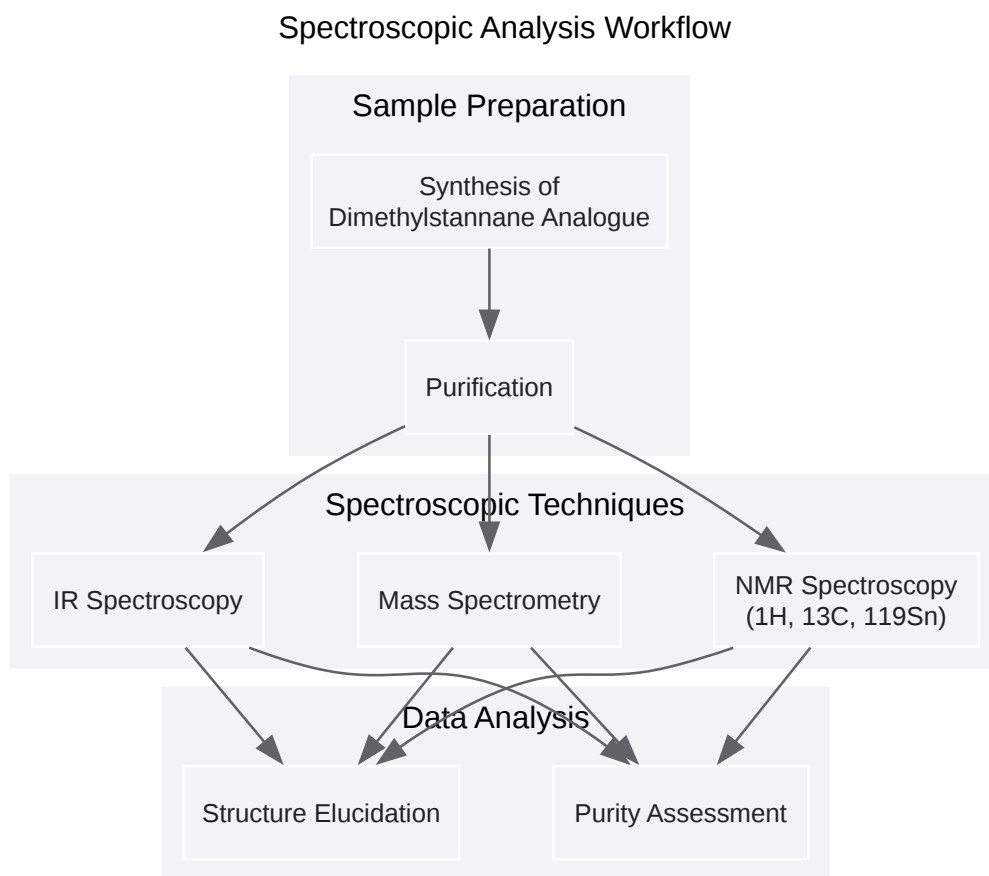
## Mass Spectrometry

- **Instrumentation:** Electron Ionization (EI) mass spectrometry is commonly used for volatile organotin compounds. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
- **Analysis:** The resulting positively charged fragments are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio ( $m/z$ ). The detector records the abundance of each fragment, generating the mass spectrum.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like **dimethylstannane**.



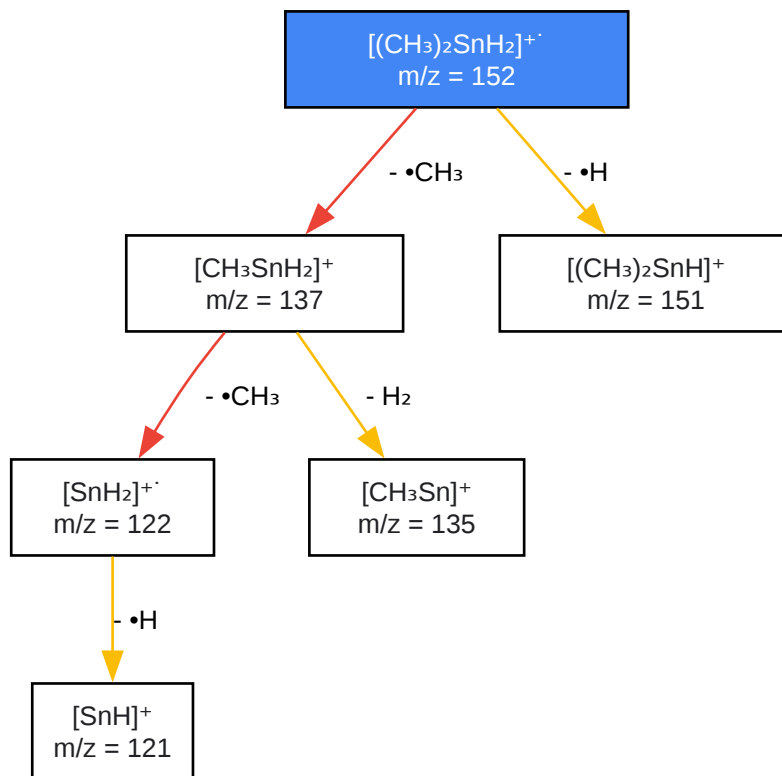
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Caption: A general workflow for the synthesis, purification, and spectroscopic characterization of an organotin compound.

## Predicted Mass Spectrometry Fragmentation of Dimethylstannane

The following diagram illustrates the predicted key fragmentation pathways for **dimethylstannane** in an EI mass spectrometer.

## Predicted Mass Fragmentation of Dimethylstannane



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Caption: Predicted major fragmentation pathways of the **dimethylstannane** molecular ion in mass spectrometry.

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)